Product packaging for Zinterol(Cat. No.:CAS No. 37000-20-7)

Zinterol

Número de catálogo: B047285
Número CAS: 37000-20-7
Peso molecular: 378.5 g/mol
Clave InChI: XJBCFFLVLOPYBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Zinterol is a potent and selective β2-adrenoceptor agonist, extensively utilized as a research tool in pharmacological and physiological studies. Its high selectivity for the β2-adrenergic receptor over the β1 subtype makes it invaluable for investigating the specific roles of β2-AR signaling pathways. Researchers employ this compound to study bronchial smooth muscle relaxation, making it a key compound in models of asthma and chronic obstructive pulmonary disease (COPD) to understand bronchodilation mechanisms. Beyond pulmonary research, this compound is critical in cardiovascular studies, where it is used to examine its inotropic and lusitropic (relaxant) effects on cardiac tissue, often in the context of heart failure models. Furthermore, its role in stimulating metabolic processes, such as glycogenolysis and lipolysis, is of significant interest in metabolic disease research. The compound's well-defined mechanism of action, involving the activation of adenylate cyclase via Gs proteins leading to increased intracellular cyclic AMP (cAMP) levels, provides a clear and measurable response in experimental systems. This makes this compound an essential standard for validating assays, probing receptor function, and exploring novel therapeutic strategies targeting the β2-adrenergic system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O4S B047285 Zinterol CAS No. 37000-20-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25/h4-11,18,20-23H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBCFFLVLOPYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38241-28-0 (hydrochloride)
Record name Zinterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70865845
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37000-20-7
Record name Zinterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37000-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7167N7AJJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Classification As a Beta Adrenergic Agonist

Selective Beta-2 Adrenoceptor Agonist Properties

This compound is characterized in scientific literature as a potent and selective beta-2 adrenoceptor agonist. medchemexpress.com Its selectivity is demonstrated by its ability to elicit physiological and cellular responses through the beta-2 receptor, with minimal interaction with the beta-1 receptor at similar concentrations.

At the cellular level, this compound's potency has been quantified in various experimental systems. In Chinese Hamster Ovary (CHO) cells expressing the human beta-2 adrenergic receptor, this compound was shown to be a potent agonist, elevating cyclic AMP (cAMP) levels with an EC50 value of 0.054 nM. medchemexpress.com It also increases the L-type Ca2+ current (ICa) in cardiac myocytes, a critical action for muscle contraction, with an EC50 of 2.2 nM. medchemexpress.com Radioligand binding assays have also confirmed that this compound binds with a higher affinity to beta-2 adrenoceptors compared to beta-1 adrenoceptors. nih.gov

ParameterValueSystem/TissueReference
Positive Inotropic Effect (EC50)3 nMHuman Atrial Myocardium nih.gov
Lusitropic Effect (EC50)2 nMHuman Atrial Myocardium nih.gov
cAMP Elevation (EC50)0.054 nMCHO Cells (Human β2-AR) medchemexpress.com
L-type Ca2+ Current (ICa) Increase (EC50)2.2 nMCardiac Myocytes medchemexpress.com
Adenylyl Cyclase Stimulation (EC50)30 nMHuman Atrial Myocardium nih.gov

Activity at Beta-1 and Beta-3 Adrenoceptors

While this compound is highly selective for the beta-2 adrenoceptor, its activity at beta-1 and beta-3 subtypes has also been investigated to fully characterize its pharmacological profile.

Beta-1 Adrenoceptor: Research consistently shows that this compound has a significantly lower affinity and functional potency at the beta-1 adrenoceptor compared to the beta-2 subtype. Studies using selective antagonists have demonstrated that this compound's functional effects, such as stimulating adenylate cyclase and producing inotropic and lusitropic responses in human heart tissue, are not significantly inhibited by beta-1 blockers like CGP 20712A and betaxolol. nih.govnih.gov This indicates that at concentrations where it potently activates beta-2 receptors, its activity at beta-1 receptors is minimal. Binding studies have also confirmed that this compound possesses a higher affinity for beta-2 over beta-1 receptors in human cardiac membranes. nih.gov

Beta-3 Adrenoceptor: In contrast to its weak activity at beta-1 receptors, this compound has been shown to act as an agonist at the human beta-3 adrenoceptor. In CHO-K1 cells engineered to express human beta-3 adrenoceptors, this compound produced a significant, concentration-dependent increase in cAMP accumulation. researchgate.net The potency of this effect was high, with a reported pEC50 value of 8.5. researchgate.net this compound has also been used as a reference agonist in studies examining beta-3 adrenoceptor signaling, where it was shown to increase the extracellular acidification rate (ECAR) in cells expressing the receptor. nih.gov

Receptor SubtypeActivity/FindingSystem/TissueReference
Beta-1 AdrenoceptorFunctional effects (e.g., adenylyl cyclase stimulation) are not blocked by selective β1-antagonists.Human Myocardium nih.govnih.gov
Beta-1 AdrenoceptorLower binding affinity compared to β2-adrenoceptor.Human Cardiac Membranes nih.gov
Beta-3 AdrenoceptorActs as a potent agonist, increasing cAMP accumulation with a pEC50 of 8.5.CHO-K1 Cells (Human β3-AR) researchgate.net
Beta-3 AdrenoceptorUsed as a reference agonist to increase Extracellular Acidification Rate (ECAR).Cells expressing β3-AR nih.gov

Preclinical Research on Zinterol

In Vitro Studies

Cellular Models Utilized

A diverse range of cellular models has been employed to characterize the pharmacological profile of zinterol. These include:

Cardiac Myocytes: Studies have utilized ventricular myocytes from rats and mice to investigate the effects of this compound on cardiac function. nih.govphysiology.orgahajournals.org

CHO-K1 Cells: Chinese hamster ovary (CHO-K1) cells have been used in studies involving transfection with human β-adrenoceptors to examine this compound's receptor-specific actions. researchgate.net

Brown Adipocytes: Primary brown adipocytes from mice have been used to explore the effects of this compound on cyclic AMP levels. researchgate.netnih.gov

Adrenal Chromaffin Cells: These cells, derived from the adrenal medulla, have been instrumental in studying the influence of this compound on calcium channel currents. nih.govjneurosci.org

Astrocytes: The role of this compound in the central nervous system has been suggested through studies indicating its ability to cross the blood-brain barrier and affect β-adrenergic receptors in the brain. nih.gov While direct studies on astrocytes are not detailed, their presence in the brain regions affected suggests they may be a relevant cell type.

Investigations on Calcium Homeostasis

This compound's impact on intracellular calcium regulation has been a key area of investigation.

Sarcoplasmic Reticulum (SR) Calcium Load

The sarcoplasmic reticulum is a critical organelle in muscle cells responsible for storing and releasing calcium ions (Ca2+). wikipedia.org While direct measurements of this compound's effect on SR Ca2+ load are not extensively detailed in the provided abstracts, its influence on Ca2+ transients and currents implies an indirect effect on SR function. For instance, β-adrenergic stimulation, the pathway through which this compound acts, is known to modulate SR Ca2+ content. nih.gov

Calcium Transient Amplitude and Decline Rate

Studies in adult rat ventricular myocytes have shown that this compound has a modest effect on the calcium transient. physiology.org Specifically, a 10 μM concentration of this compound resulted in a non-significant 6% increase in the magnitude of the [Ca2+] transient. physiology.org However, it did modestly accelerate the rate of Ca2+ concentration decline by approximately 35%. physiology.org

Electrophysiological Effects (e.g., L-type Ca2+ current)

This compound has been shown to modulate the L-type Ca2+ current (ICa(L)) in various cell types.

In wild-type mouse ventricular myocytes, this compound (10 μM) increased the ICa(L) amplitude by 19±5%. nih.gov This effect was significantly enhanced after the inactivation of Gi-proteins. nih.gov

In rat ventricular myocytes, this compound (10 μM) modestly enhanced the L-type calcium current magnitude by about 30%. physiology.org However, this increase was completely blocked by the β1-AR antagonist CGP-20712A, suggesting the effect is mediated by β1-adrenoceptors in this model. physiology.org

Conversely, in rat adrenal chromaffin cells, this compound (1 μM) caused a rapid and reversible inhibition of Ca2+ currents by approximately 25%. nih.govjneurosci.org This inhibitory action was predominantly on L-type channels, with a 38% inhibition observed. nih.gov This effect is thought to be mediated by β2-adrenoceptors coupled to Gi/Go-proteins. nih.gov

Contractile and Relaxation Effects in Cardiac Tissue

In isolated human right atrial appendages, this compound demonstrated both positive inotropic (increased contractility) and lusitropic (enhanced relaxation) effects. nih.gov The EC50 values for these effects were 3 nM and 2 nM, respectively. nih.gov this compound (10 μM) increased contractile force 2.5-fold and reduced the half-time of relaxation by 18%. nih.gov These effects were associated with the phosphorylation of key regulatory proteins such as troponin I, C-protein, and phospholamban, consistent with a cAMP-dependent pathway. nih.gov

Interactive Data Tables

Table 1: Effects of this compound on L-type Ca2+ Current (ICa(L))

Cell Type This compound Concentration Effect on ICa(L) Amplitude Mediating Receptor Subtype Reference
Mouse Ventricular Myocytes 10 μM 19±5% increase β1-AR nih.gov
Rat Ventricular Myocytes 10 μM ~30% increase β1-AR physiology.org
Rat Adrenal Chromaffin Cells 1 μM ~25% inhibition (total Ca2+ current) β2-AR nih.govjneurosci.org

Table 2: Contractile and Relaxation Effects of this compound in Human Atrial Tissue

Parameter This compound Concentration Effect EC50 Reference
Contractile Force 10 μM 2.5-fold increase 3 nM nih.gov

In Vivo Studies

In vivo research provides a critical context for understanding the physiological and pharmacological effects of this compound in a whole-organism setting. These studies have been instrumental in characterizing its impact on major organ systems.

Preclinical evaluation of this compound has utilized a range of mammalian models. Rodents, specifically mice and rats, have been common subjects for investigating the compound's effects on cardiac cells and behavior. nih.govphysiology.orgnih.gov In cardiovascular research, rabbits have been employed as a model for studying this compound-induced arrhythmias, particularly in the context of heart failure. nih.gov Additionally, canine models have been used to explore the cellular responses of heart cells to this compound stimulation. ahajournals.org Studies have also been conducted in guinea pigs to assess bronchodilator activity. bohrium.com

This compound's effects on the cardiovascular system are a primary focus of in vivo research, revealing significant arrhythmogenic potential and hemodynamic alterations.

Studies have demonstrated that this compound can be arrhythmogenic, particularly in preclinical models of heart failure. In a rabbit model of heart failure, intravenous administration of this compound led to spontaneous ventricular arrhythmias. nih.gov This pro-arrhythmic effect is linked to its action on adrenergic receptors, which can alter cardiac electrophysiology.

This compound has been shown to induce specific and serious ventricular arrhythmias. In heart failure model rabbits, administration of the compound resulted in premature ventricular complexes (PVCs) and runs of ventricular tachycardia (VT) lasting up to 13 beats. nih.gov These effects were not observed in control animals without heart failure, suggesting a heightened susceptibility in the compromised heart. nih.gov

The administration of this compound in animal models has been shown to produce notable changes in key hemodynamic parameters. In studies with normal dogs, a beta-3 adrenoceptor agonist, similar in class to this compound, caused a dose-dependent decrease in mean aortic pressure, which was accompanied by a baroreflex-mediated increase in heart rate of up to 70%. nih.gov In contrast, in a rabbit model of heart failure, this compound did not cause significant alterations in either heart rate or mean arterial blood pressure, even at doses that induced ventricular arrhythmias. nih.gov

Interactive Data Table: Cardiovascular Responses to this compound in Animal Models

Animal Model Cardiovascular Parameter Observed Effect Citation
Rabbit (Heart Failure Model) Cardiac Rhythm Induced spontaneous ventricular arrhythmias, including PVCs and VT nih.gov
Rabbit (Heart Failure Model) Heart Rate / Blood Pressure No significant change nih.gov
Dog (Normal) Mean Aortic Pressure Dose-dependent decrease nih.gov
Dog (Normal) Heart Rate Baroreflex-mediated increase (up to 70%) nih.gov
Rat (Ventricular Myocytes) L-type Calcium Current Modest enhancement (~30%) physiology.org
Mouse (Ventricular Myocytes) L-type Calcium Current Significant increase (19±5%) nih.gov

This compound's activity on the respiratory system has been characterized primarily by its bronchodilator effects. In vitro studies on isolated guinea-pig trachea and human bronchus preparations demonstrated that this compound produces a concentration-related relaxation of airway smooth muscle. bohrium.com In vivo studies in conscious guinea pigs further confirmed its bronchodilator activity. bohrium.com The relaxant effects of this compound on airway tissues were found to be more persistent than those of isoprenaline or salbutamol. bohrium.com

Interactive Data Table: Respiratory System Responses to this compound

Animal Model/Preparation Parameter Observed Effect Citation
Conscious Guinea Pig Bronchodilation Demonstrated bronchodilator activity bohrium.com
Isolated Guinea Pig Trachea Smooth Muscle Relaxation Concentration-related relaxation; persistent effect bohrium.com
Isolated Human Bronchus Smooth Muscle Relaxation Concentration-related relaxation; persistent effect bohrium.com

Compound Reference Table

Compound Name
This compound
Isoprenaline
Salbutamol
Propranolol (B1214883)

Respiratory System Responses

Bronchodilatory Effects

Preclinical research has established this compound, also known as MJ-9184-1, as a potent and selective β2-adrenoceptor agonist with significant bronchodilatory properties. nih.govbiocrick.commedchemexpress.com The mechanism underlying these effects is consistent with its action as a β2-adrenergic agonist, which involves the relaxation of the smooth muscle surrounding the airways, leading to a widening of the bronchi and improved airflow. medicalnewstoday.comclevelandclinic.org

A key preclinical study investigated the pharmacological actions of this compound in anesthetized cats, directly comparing its effects on pulmonary resistance with the well-established non-selective β-adrenoceptor agonist, (-)-isoprenaline. nih.gov This research demonstrated that this compound effectively reduced the increases in airways resistance. nih.gov

The study's findings on the comparative potency of this compound and (-)-isoprenaline in reducing pulmonary resistance are detailed below.

Comparative Bronchodilator Potency of this compound
CompoundRelative Potency (vs. (-)-isoprenaline)Animal Model
This compound (MJ-9184-1)Approximately half as potentAnesthetized Cat
(-)-isoprenalineReference CompoundAnesthetized Cat
Data from Gwee et al., 1972. nih.gov

In this preclinical model, this compound was found to be approximately half as potent as (-)-isoprenaline in its effect on pulmonary resistance. nih.gov The bronchodilatory effects of both this compound and (-)-isoprenaline were antagonized by the β-adrenoceptor antagonist, propranolol, confirming their action via β-adrenoceptors. nih.gov A notable characteristic of this compound observed in this study was its long duration of action compared to (-)-isoprenaline. nih.gov These findings suggest that this compound possesses a degree of specificity as a β2 receptor stimulant. nih.gov

Therapeutic Research Directions and Implications

Pulmonary Applications

Zinterol's role as a bronchodilator makes it a promising candidate for various pulmonary applications, particularly in obstructive airway diseases.

As a beta-2 adrenergic receptor agonist, this compound is recognized for its ability to relax the muscles of the airways, thereby facilitating easier breathing nih.gov. The mechanism of action involves the activation of adenylate cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP). Elevated levels of cAMP subsequently inhibit myosin light-chain kinase, leading to the relaxation of smooth muscle in the airways, which in turn reduces bronchospasm and improves airflow bmrb.io.

This compound's bronchodilatory properties are directly applicable to the management of asthma mims.comnih.gov. Beta-2 adrenergic receptor agonists are considered essential bronchodilator drugs for the rapid reversal of airflow obstruction and prompt relief of asthmatic symptoms. In the context of asthma management, these agonists are utilized both for symptom relief and, when combined with inhaled corticosteroids, for disease control, effectively alleviating symptoms and enhancing lung function bmrb.iouni.lu.

Beyond its bronchodilatory action, this compound has demonstrated anti-inflammatory effects in airway diseases mims.comuni.lu. Beta-2 adrenergic receptor agonists are believed to contribute to reducing inflammation in the airways through several proposed mechanisms. These include a reduction in endothelial permeability, enhanced clearance of alveolar fluid, increased surfactant production, decreased cytokine production, reduced expression of adhesion molecules on endothelial cells, and improved mucociliary clearance. These multifaceted actions collectively contribute to attenuating the inflammatory response within the lung. Furthermore, research suggests that β2-adrenergic receptor agonists may induce the production of interleukin-10 (IL-10), a cytokine known for its anti-inflammatory properties.

Cardiovascular Applications

Research into this compound's cardiovascular applications has revealed its capacity to modulate cardiac function, albeit with complex underlying mechanisms that vary depending on the experimental model and specific receptor interactions.

Beta-adrenergic agonists, including this compound, are known to influence heart rate and contractility nih.gov. Studies investigating this compound's effects on cardiac function highlight the intricate interplay between β1 and β2 adrenergic receptors.

Further research in murine cardiac myocytes indicated that β2-adrenergic receptors couple to both stimulatory Gs proteins and inhibitory Gi proteins. Initial observations showed that this compound stimulation of β2-ARs did not augment contraction in these cells. However, when cells were pretreated with pertussis toxin (PTX), which inhibits Gi proteins, this compound significantly enhanced the L-type calcium current, [Ca2+]i transient, and contraction amplitude in both wild-type and transgenic mouse models. This PTX-rescued effect was dependent on a cAMP-mediated pathway and was abolished by a specific protein kinase A (PKA) inhibitor. The increase in contraction amplitude observed after PTX treatment was completely reversed by the selective β2-AR antagonist ICI 118,551, confirming the β2-AR mediation of this effect under Gi inhibition.

The dose-response curves for this compound in PTX-treated wild-type and transgenic mouse cells showed similar maximal contraction amplitudes, approximately 15% of resting cell length. The EC50 for this compound was found to be approximately 1.5 x 10^-8 mol/L in transgenic cells and approximately 10^-7 mol/L in wild-type cells, consistent with the higher β2-AR density in transgenic models.

In isolated rat hearts, this compound (100 nmol/L), in the presence of β1-AR blockade, was observed to reduce relaxation time, indicating a β2-AR-related effect on cardiac relaxation. While this compound did generate PKA activation, its localization patterns differed from those associated with β1-AR linked pathways.

Table 1: this compound's Receptor Selectivity

Receptor TypepKB Value (Human Artery) citeab.comSelectivity
β2-Adrenoceptor8.3Potent
β1-Adrenoceptor< 5.7Less Selective

Table 2: this compound's Effects on Cardiac Parameters in Rat Ventricular Myocytes (10 µM this compound)

Cardiac ParameterObserved Effect
L-type Calcium Current (I_Ca) Magnitude~30% Increase
Rate of Ca2+ Concentration ([Ca2+]) Decline~35% Acceleration
Magnitude of [Ca2+] TransientNon-significant 6% Increase
cAMP AccumulationApproximately Doubled

Table 3: this compound's Effects on Murine Cardiac Contractility (in presence of Pertussis Toxin)

ParameterWild-Type (WT) Mice (EC50)Transgenic (TG4) Mice (EC50)Maximal Contraction Amplitude
Contraction Amplitude~10^-7 mol/L~1.5 x 10^-8 mol/L~15% of resting cell length

Advanced Research Considerations for Zinterol

Challenges and Limitations in Zinterol Research

Discontinuation of Development

Information regarding the discontinuation of this compound's development, including specific reasons, detailed research findings, or associated data tables, was not found in the available scientific literature. This compound is recognized as a beta-adrenergic agonist and has been utilized in various research contexts, such as studies on cardiac function, norepinephrine (B1679862) turnover, and memory consolidation, but details pertaining to the cessation of its development as a pharmaceutical compound are not publicly available in the search results.

Toxicological and Safety Research Aspects of Zinterol

Adverse Cardiovascular Effects

As a beta-adrenergic agonist, Zinterol can influence cardiovascular function, including heart rate and contractility. [4 in first turn] Research indicates that beta-2 adrenergic receptor (β2-AR) stimulation by this compound can be arrhythmogenic, especially in the context of a failing heart. nih.govnih.gov

Studies conducted in rabbits with heart failure (HF) have shown that intravenous administration of this compound at a dose of 2.5 μg/kg led to ventricular arrhythmias. These arrhythmias included premature ventricular complexes (PVCs) and sustained runs of ventricular tachycardia (VT), observed in 4 out of 6 HF rabbits, while no such effects were seen in control animals. nih.govnih.gov This arrhythmogenic effect was successfully blocked by a β2-AR antagonist, ICI 118,551. nih.govnih.gov

Further in vitro studies on isolated HF rabbit ventricular myocytes demonstrated that β2-AR stimulation with 1 μM this compound (in the presence of a β1-AR antagonist) induced aftercontractions and after-calcium (Ca) transients in 88% of HF myocytes, a phenomenon absent in control myocytes. nih.govnih.gov This stimulation also resulted in a 29% increase in Ca transient amplitude, a 28% increase in sarcoplasmic reticulum (SR) Ca load, and a 28% acceleration in the rate of intracellular Ca decline in HF myocytes. nih.govnih.gov These effects were also abrogated by the β2-AR antagonist ICI 118,551. nih.govnih.gov Similar β2-AR-induced aftercontractions, aftertransients, enhanced Ca transient amplitude, SR Ca load, and twitch [Ca]i decline rate were observed in human HF myocytes. nih.govnih.gov

Table 1: Cardiovascular Effects of this compound in Heart Failure (HF) Rabbit Model

EffectObservation in HF Rabbits (2.5 μg/kg this compound)Observation in HF Myocytes (1 μM this compound + β1-AR antagonist)
Ventricular Arrhythmias (PVCs, VT)4 out of 6 rabbits (vs. 0/5 controls) nih.govnih.govN/A
AftercontractionsN/AInduced in 88% of HF myocytes (vs. 0% controls) nih.govnih.gov
Ca Transient AmplitudeN/AIncreased by 29% nih.govnih.gov
Sarcoplasmic Reticulum (SR) Ca LoadN/AIncreased by 28% nih.govnih.gov
Rate of [Ca]i DeclineN/AAccelerated by 28% nih.govnih.gov

Ventricular Arrhythmias

Direct research indicates that this compound, as a β2-AR agonist, can induce ventricular arrhythmias in models of heart failure. nih.govnih.gov This arrhythmogenicity is primarily mediated by sarcoplasmic reticulum (SR) Ca overload, which subsequently leads to spontaneous SR Ca release and aftercontractions. nih.govnih.gov Although this compound predominantly exhibits β2-AR agonist effects, high doses might potentially stimulate β1-ARs. However, studies suggest that the arrhythmogenic effects observed in HF rabbits are predominantly β2-AR mediated, as they were prevented by a selective β2-AR antagonist and did not significantly alter heart rate, which is typically a β1-AR-mediated effect. nih.gov this compound has also been shown to elicit significantly larger Ca2+ transient amplitudes in myocytes from susceptible animals and in failing hearts compared to normal tissue, suggesting its potential role in provoking lethal cardiac arrhythmias under specific conditions. ahajournals.org

Increased Heart Rate/Palpitations

As a beta-adrenergic agonist, this compound has the potential to influence heart rate. [4 in first turn] While a study on its arrhythmogenic effects in rabbits noted that this compound at a dose of 2.5 μg/kg did not significantly alter heart rate in either control or heart failure rabbits nih.gov, the general pharmacological profile of beta-adrenergic agonists includes increased heart rate as a potential effect. [4 in first turn] Palpitations are commonly defined as an unpleasant or abnormal awareness of one's heartbeat, which can be a manifestation of tachyarrhythmias or extrasystoles. ecrjournal.com

Neurological Effects: Tremors and Nervousness

Tremors and nervousness are identified as potential side effects associated with this compound's mechanism of action as a beta-adrenergic agonist. [4 in first turn]

Gastrointestinal Effects: Nausea, Stomach Upset, Heartburn

No specific research findings or hazard information directly linking this compound to gastrointestinal effects such as nausea, stomach upset, or heartburn were identified in the reviewed scientific literature.

General Hazard and Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with specific hazards. It is categorized as harmful if swallowed (Acute Tox. 4) and causes serious eye irritation (Eye Irrit. 2). nih.gov Furthermore, it is classified as causing skin irritation (Skin Irrit. 2) and may cause respiratory irritation (STOT SE 3). nih.gov

Table 2: GHS Hazard Classification of this compound

Hazard Class & CategoryHazard Statement (H-Code)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed nih.gov
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation nih.gov
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation nih.gov
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)H335: May cause respiratory irritation nih.gov

General precautionary statements for handling this compound include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing appropriate personal protective equipment such as protective gloves, clothing, and eye/face protection. nih.gov

Skin and Eye Irritation

This compound is explicitly classified as causing serious eye irritation (H319) and skin irritation (H315). nih.gov This classification is supported by its GHS categorization as Eye Irritation Category 2 (100%) and Skin Irritation Category 2 (100%). nih.gov

Respiratory Irritation

Research and safety data sheets for this compound and its hydrochloride salt indicate a notable absence of specific findings regarding respiratory irritation. According to available Safety Data Sheets (SDS) for this compound hydrochloride, data concerning respiratory irritation is not available sigmaaldrich.combiocrick.com. This suggests that comprehensive studies or publicly reported data on the direct irritant effects of this compound on the respiratory system are currently limited or have not been thoroughly investigated and made public.

Acute Toxicity

Similar to respiratory irritation, detailed acute toxicity data for this compound, particularly for inhalation and dermal routes of exposure, are largely reported as unavailable in various safety documentation sigmaaldrich.combiocrick.com. However, some information exists regarding oral acute toxicity.

For this compound hydrochloride, aggregated GHS (Globally Harmonized System) information from the European Chemicals Agency (ECHA) C&L Inventory classifies the compound as "Harmful if swallowed" (H302), falling under "Acute Tox. 4" for oral toxicity nih.gov. One specific research finding details an oral lethal dose 50% (LD50) for this compound:

Route of ExposureSpecies ObservedDose/DurationToxic EffectsReference
OralMammal (unspecified)1 gm/kgDetails of toxic effects not reported beyond lethal dose value. guidechem.com guidechem.com

This oral LD50 value of 1 gm/kg in an unspecified mammal provides a foundational data point for the acute oral toxicity profile of this compound, although further detailed toxicological effects beyond the lethal dose value were not specified in the referenced report guidechem.com.

Future Directions and Research Gaps for Zinterol

Elucidation of Full Receptor Selectivity Profile Across Tissues

Zinterol is characterized as a potent and selective β2-adrenoceptor agonist. rndsystems.comtocris.commedchemexpress.combocsci.com However, its selectivity is concentration-dependent and can vary across different tissues and developmental stages. ahajournals.orgahajournals.orgnih.govahajournals.orgphysiology.orgescholarship.orgnih.govnih.gov For instance, in human artery, this compound hydrochloride exhibits pK B values of 8.3 for β2 receptors and less than 5.7 for β1 receptors, indicating a preference for β2-ARs. rndsystems.comtocris.com Nevertheless, at higher concentrations (e.g., 10−5 mol/L), this compound can occupy both β1 and β2 receptors in rat ventricular myocytes. ahajournals.org Studies in adult rat ventricular myocytes have shown that at 10 µM, this compound's effect on L-type Ca2+ current was entirely mediated by β1-ARs, despite its β2-selectivity at lower concentrations. nih.gov Furthermore, this compound has demonstrated agonist effects at mouse and human β3-adrenoceptors. tocris.com The affinity of this compound for cloned β2-ARs is approximately 9 nmol/L, while its affinity for cloned β1-ARs is around 1 µmol/L, suggesting that concentrations exceeding approximately 80 nmol/L could lead to a loss of β2-selectivity. escholarship.orgnih.gov

A significant research gap exists in comprehensively mapping this compound's receptor selectivity profile across a wider range of tissues and at varying concentrations. This includes not only a more detailed understanding of its interactions with β1, β2, and β3 adrenergic receptors but also exploring potential off-target effects on other receptor systems. Such an elucidation is crucial for understanding its full pharmacological landscape and identifying specific contexts where its actions might be therapeutically beneficial or detrimental.

Comprehensive Analysis of Long-Term Effects

While this compound is a discontinued (B1498344) product, cymitquimica.comrndsystems.comtocris.com the comprehensive long-term effects of its administration have not been fully characterized in publicly available research. Known side effects associated with its mechanism of action as a beta-adrenergic agonist include tremors, increased heart rate, and nervousness. cymitquimica.com Research indicates that repeated administration of this compound can lead to a reduction in norepinephrine (B1679862) levels and turnover in cardiac ventricles. nih.gov Additionally, its effect on norepinephrine turnover in the cerebral cortex and hypothalamus was diminished with repeated treatment. nih.gov In studies involving heart failure (HF) models, the β2-adrenergic receptor agonist this compound elicited significantly larger Ca2+ transients in ventricular myocytes from failing hearts compared to normal tissue, suggesting a potential for arrhythmogenic effects, particularly in susceptible individuals. medchemexpress.comahajournals.org

A critical research gap lies in conducting a comprehensive analysis of this compound's long-term effects, extending beyond acute responses. This would involve detailed investigations into chronic receptor desensitization, potential myocardial remodeling, and the sustained impact of altered norepinephrine turnover in both central and peripheral nervous systems. Understanding these long-term implications is essential for any future consideration of this compound or its derivatives.

Investigation of Novel Therapeutic Targets Beyond Respiratory and Cardiovascular Systems

This compound's primary therapeutic focus has been on its bronchodilatory action for respiratory conditions and its influence on cardiovascular function due to its beta-adrenergic agonist properties. cymitquimica.com However, emerging research suggests potential roles beyond these traditional systems. For instance, this compound has been implicated in memory consolidation, specifically by increasing glucose availability in hippocampal neurons through β2-AR activation. scielo.brresearchgate.net It also affects norepinephrine turnover in the central nervous system. nih.gov Studies have shown this compound's ability to activate glucose uptake in chick astrocytes. researchgate.netsigmaaldrich.cn

The exploration of novel therapeutic targets for this compound beyond the respiratory and cardiovascular systems represents a significant research gap. Future studies could investigate its potential in neurological disorders, such as those involving memory impairment or stress responses, given its impact on hippocampal glucose availability and norepinephrine turnover. Its effects on astrocyte glucose metabolism could also open avenues in neurodegenerative or metabolic diseases. This broader investigation could reveal new therapeutic applications for this compound or its structural analogs.

Exploration of Stereoisomer-Specific Pharmacological Profiles

This compound, as a chemical compound, possesses specific stereochemistry, with the (R)- designation indicating a particular stereoisomer. ontosight.ai The stereoselectivity of beta-adrenergic receptors is well-established, with certain isomers often exhibiting higher potency. nih.gov Research on other beta-adrenergic agonists, such as fenoterol, highlights that the stereochemistry of an agonist can dictate its selectivity for coupling to different G proteins. nih.govresearchgate.net this compound itself has been utilized in studies as a control to demonstrate the activation of both Gs and Gi proteins by beta-agonists. nih.govresearchgate.netjneurosci.org

A significant research gap involves a detailed characterization of the pharmacological profiles of this compound's individual stereoisomers. This would entail determining their specific receptor affinities, efficacies, and the precise downstream signaling pathways they activate (e.g., preferential coupling to Gs versus Gi proteins). Understanding these stereoisomer-specific differences could lead to the identification of an isomer with an improved therapeutic index, reduced off-target effects, or even novel therapeutic applications.

Advanced Mechanistic Studies in Diverse Pathophysiological Contexts

This compound's primary mechanism of action involves stimulating β2-adrenergic receptors, leading to bronchodilation. cymitquimica.com In cardiac myocytes, this compound can increase intracellular Ca2+ and affect contractility, with observed age-dependent differences in responsiveness between neonatal and adult myocytes. ahajournals.orgahajournals.orgnih.gov Its ability to increase Ca2+ transients is notably more pronounced in ventricular myocytes from animals susceptible to ventricular fibrillation. ahajournals.org Furthermore, this compound has been shown to influence norepinephrine turnover. nih.gov Mechanistic studies have also indicated its coupling to both Gs and Gi proteins, nih.govnih.govresearchgate.netjneurosci.org a dual coupling that, in some contexts, can mask stimulatory effects. nih.gov

Advanced mechanistic studies are crucial to fully understand this compound's precise molecular interactions and signaling cascades within various pathophysiological contexts. This includes in-depth investigations into its effects on different G protein pathways (Gs, Gi), the role of β-arrestin signaling, and potential cross-talk with other cellular signaling systems. Such studies are particularly relevant in disease states like heart failure, where β2-AR signaling can become dysregulated, ahajournals.orgresearchgate.netnih.gov and in chronic obstructive pulmonary disease, to understand the intricacies of bronchodilation and potential inflammatory modulation. A deeper mechanistic understanding could uncover novel therapeutic targets or explain previously observed adverse effects.

Re-evaluation of Clinical Potential Given Discontinuation

This compound is listed as a discontinued product. cymitquimica.comrndsystems.comtocris.com While the exact reasons for its discontinuation are not explicitly detailed in the provided information, potential factors could include observed side effects such as increased heart rate and tremors, cymitquimica.com or concerns regarding its arrhythmogenic potential in susceptible individuals. medchemexpress.comahajournals.org

Despite its discontinuation, a re-evaluation of this compound's clinical potential is a significant research gap, especially in light of advancements in pharmacological understanding and personalized medicine. This re-evaluation should consider whether the issues leading to its discontinuation could be mitigated by modern approaches, such as the isolation and development of specific stereoisomers with improved selectivity, nih.govresearchgate.net or through targeted delivery methods. Furthermore, its original indications could be revisited with a more refined understanding of patient stratification. Exploring this compound as a lead compound for novel drug development or for repurposing in new therapeutic areas, where its specific pharmacological profile might offer advantages, warrants further investigation.

Q & A

Q. What experimental approaches are used to determine Zinterol’s selectivity for β2-adrenergic receptor (β2-AR) subtypes?

Competitive displacement assays with radiolabeled ligands (e.g., ^125I-HYP) and subtype-selective antagonists (e.g., practolol for β1-AR, this compound for β2-AR) are employed. Hofstee analyses via computerized iterative procedures quantify receptor affinity and density in cell models like 3T3-L1 preadipocytes and adipocytes. This method distinguishes high- and low-affinity binding components to identify β1 vs. β2 receptor populations .

Q. How is this compound’s role in glucose transport studied in muscle cells?

L6 skeletal muscle cells or cardiomyocytes are treated with this compound, and glucose uptake is measured via [3H]-2-deoxyglucose (2-DG) transport assays. Co-treatment with PI3K inhibitors (e.g., wortmannin, LY294002) clarifies signaling pathways. For example, wortmannin inhibits this compound-induced glucose transporter (GT) translocation, implicating PI3K-dependent mechanisms .

Q. What are common in vitro models for studying this compound’s β2-AR-mediated cardiac effects?

Ventricular myocytes from young and aged rats are used to assess this compound’s impact on L-type calcium currents (ICa,L). β1-AR blockade with CGP20712A isolates β2-AR effects, while β2-AR antagonists (e.g., ICI 118,551) confirm specificity. Patch-clamp electrophysiology quantifies ICa,L amplitude changes .

Advanced Research Questions

Q. How can contradictory data on this compound’s modulation of cytosolic phospholipase A2 (cPLA2) activity be resolved?

this compound reduces cPLA2 activity in the 100,000 g supernatant but increases it in the pellet fraction in cardiomyocytes. This discrepancy may reflect compartment-specific signaling or feedback loops. Methodological solutions include:

  • Repeating experiments with distinct β2-AR agonists (e.g., isoproterenol + CGP20712A) to validate receptor specificity.
  • Using cPLA2 inhibitors (e.g., AACOCF3) to confirm pathway involvement.
  • Measuring arachidonic acid (AA) release via [3H]AA prelabeled cells to assess functional outcomes .

Q. What methodologies detect this compound’s biased agonism toward Gαs-coupled cAMP signaling in cardiac cells?

FRET-based probes (e.g., ICUE3 for membrane cAMP, SR-AKAR3 for sarcoplasmic reticulum PKA activity) are used in cardiomyocytes. IBMX (phosphodiesterase inhibitor) ensures cAMP accumulation. Comparing this compound’s effects to other agonists (e.g., fenoterol) reveals biased signaling. For example, this compound enhances cAMP and PKA activity in failing heart models, while fenoterol shows uniform responses .

Q. How does this compound’s β2-AR activation influence phospholamban (PLB) phosphorylation in cardiomyocytes?

Immunoblotting with phospho-specific antibodies (e.g., P-(Ser16)-PLB) quantifies phosphorylation levels. Pretreatment with AACOCF3 (cPLA2 inhibitor) uncovers this compound’s indirect effects on PLB via alternative pathways. This approach links β2-AR signaling to calcium handling and contractility .

Methodological Recommendations

  • Receptor Selectivity Studies : Combine competitive binding assays with subtype-specific antagonists and iterative computational modeling to resolve β1/β2-AR contributions .
  • Pathway Analysis : Use pharmacological inhibitors (e.g., wortmannin, AACOCF3) and genetic models (e.g., β3-AR KO cells) to dissect signaling cascades .
  • Biased Agonism Detection : Employ FRET probes and compartment-specific biosensors to capture spatial and temporal signaling dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zinterol
Reactant of Route 2
Reactant of Route 2
Zinterol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.